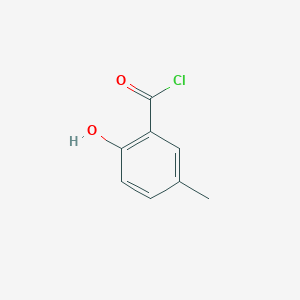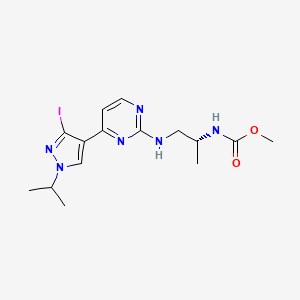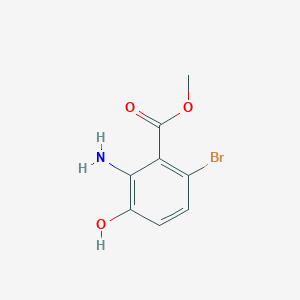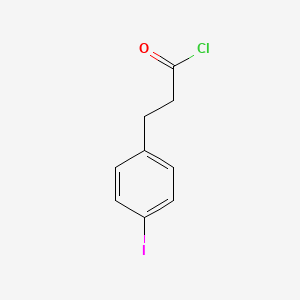
3-(4-Iodophenyl)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Iodophenyl)propanoyl chloride is an organic compound with the molecular formula C9H8ClIO. It is a derivative of propanoyl chloride, where the phenyl ring is substituted with an iodine atom at the para position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)propanoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses propanoyl chloride and 4-iodobenzene as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine or alcohol, to form amides or esters.
Electrophilic Aromatic Substitution: The iodine atom on the phenyl ring can participate in reactions such as halogenation, nitration, and sulfonation.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Electrophilic Aromatic Substitution: Reagents include halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4), and sulfonating agents (e.g., SO3/H2SO4).
Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).
Major Products Formed
Amides and Esters: Formed from nucleophilic acyl substitution.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution.
Alcohols: Formed from the reduction of the carbonyl group.
Scientific Research Applications
3-(4-Iodophenyl)propanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for drug discovery.
Medicine: As an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The iodine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Propanoyl Chloride: A simpler acyl chloride without the phenyl ring substitution.
4-Iodobenzoic Acid: Contains the same iodine-substituted phenyl ring but with a carboxylic acid group instead of the acyl chloride.
3-(4-Bromophenyl)propanoyl Chloride: Similar structure but with a bromine atom instead of iodine.
Uniqueness
3-(4-Iodophenyl)propanoyl chloride is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and selectivity in chemical reactions. The iodine atom’s size and electron-withdrawing properties can affect the compound’s behavior in electrophilic aromatic substitution and nucleophilic acyl substitution reactions.
Properties
Molecular Formula |
C9H8ClIO |
|---|---|
Molecular Weight |
294.51 g/mol |
IUPAC Name |
3-(4-iodophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H8ClIO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5H,3,6H2 |
InChI Key |
BZVVUGKENJGCBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


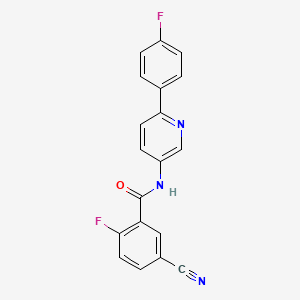
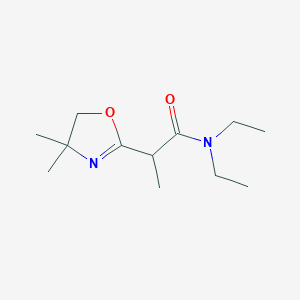
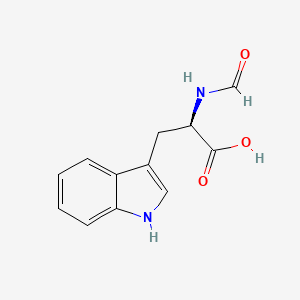
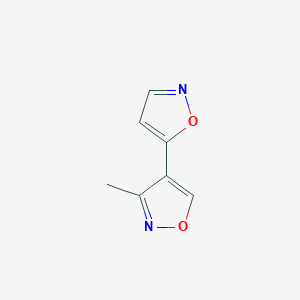


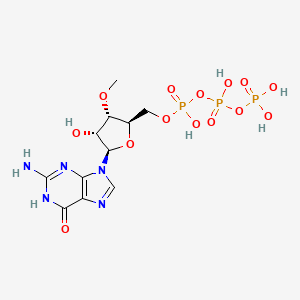
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
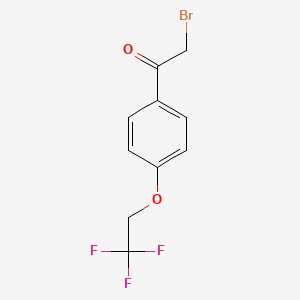
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
